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Compound of Interest

Compound Name: IPN60090

cat. No.: B8118264

IPN60090 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential off-target effects of IPN60090.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of IPN60090?

IPN60090 is a potent and highly selective oral inhibitor of glutaminase 1 (GLS1).[1][2][3][4] It
shows no significant activity against the isoform glutaminase 2 (GLS2).[1]

Q2: What is the mechanism of action of IPN600907

IPN60090 inhibits the conversion of glutamine to glutamate, a critical step in the metabolic
pathway of many cancer cells that rely on glutamine for proliferation and survival.[2] This
inhibition can affect downstream processes such as the production of glutathione, a-
ketoglutarate for the TCA cycle, and ammonia for protein synthesis.[2]

Q3: Has IPN60090 been screened for off-target activity against other proteins?

Yes, in preclinical studies, IPN60090 was evaluated for off-target activities. It showed no
significant inhibition against a panel of 80 ion channels and receptors (Eurofins CEREP panel)
and a panel of 97 kinases (Eurofins DiscoverX kinase panel).[5] Additionally, it did not show
significant inhibition of the hERG channel or common cytochrome P450 enzymes.[5]
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Q4: What are the known adverse events associated with IPN60090 from clinical trials?

In a first-in-human Phase | clinical trial, the most common adverse events related to IPN60090
(also known as IACS-6274) were Grade 1-2 photopsia (visual disturbances like flashing lights),
photophobia (light sensitivity), increased creatinine, and increased AST.[5][6] Less common
Grade 3 toxicities at higher doses included reversible nausea, vomiting, and fatigue.[5][6]
Dose-limiting toxicities of Grade 3 acute renal failure and posterior reversible encephalopathy
syndrome (PRES) were observed in one patient at the highest dose level and were fully
resolved.[5][6][7]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed in
Preclinical Experiments

Possible Cause: While IPN60090 is highly selective for GLS1, it's essential to consider the
broader metabolic impact of inhibiting glutamine metabolism in your specific cell model. The
observed phenotype might be an on-target consequence of GLS1 inhibition rather than a direct
off-target effect.

Troubleshooting Steps:

e Confirm GLS1 Inhibition: Measure the conversion of glutamine to glutamate in your
experimental system to confirm that IPN60090 is inhibiting its target at the concentrations
used.

o Metabolomic Analysis: Perform metabolomic profiling to understand the downstream
metabolic consequences of GLS1 inhibition in your model. This can help elucidate if the
observed phenotype is linked to changes in the TCA cycle, glutathione synthesis, or other
glutamine-dependent pathways.

e Rescue Experiments: Attempt to rescue the phenotype by supplementing the media with
downstream metabolites of glutamine, such as a-ketoglutarate or glutamate.

o Consult Preclinical Data: Refer to the preclinical screening data which shows no significant
off-target activity against 97 kinases and 80 other receptors and ion channels.[5] This makes
a direct off-target interaction less likely, though not impossible in a novel system.
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Issue 2: Observing Visual Disturbances in Animal
Models

Possible Cause: The clinical observations of photopsia and photophobia suggest a potential
on-target or off-target effect on retinal cells or neural pathways involved in vision.

Troubleshooting Steps:

o Ophthalmological Examination: Conduct detailed ophthalmological examinations in animal
models, including electroretinography (ERG), to assess retinal function.

» Histopathological Analysis: Perform histopathology of the eyes and optic nerves to look for
any structural changes.

e Drug Accumulation Studies: Investigate the concentration of IPN60090 in ocular tissues to
determine if the drug accumulates in the eye.

Issue 3: Elevated Creatinine Levels in In Vivo Studies

Possible Cause: Increased creatinine levels can be indicative of kidney injury. This was
observed as an adverse event in the clinical trial.

Troubleshooting Steps:

e Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN)
levels in animal models.

» Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or other signs of kidney
damage.

» Histopathology of Kidneys: At the end of the study, perform a histopathological examination
of the kidneys to identify any potential tubular injury or other nephrotoxic effects.

o Dose-Response Assessment: Evaluate if the increase in creatinine is dose-dependent.

Data Presentation

Table 1: In Vitro Selectivity Profile of IPN60090
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Target IC50 (nM) Notes
GLS1 (recombinant human ) o
) 31 Highly potent inhibition.[1]
GAC isoform)
No significant activity
GLS2 >50,000 observed, demonstrating high

selectivity.[1]

Kinase Panel (97 kinases)

No significant activity

Screened against the Eurofins

DiscoverX panel.[5]

Receptor/lon Channel Panel
(80 targets)

No significant activity

Screened against the Eurofins
CEREP panel.[5]

hERG Channel

No significant inhibition

Important for cardiac safety

assessment.[5]

Cytochrome P450 Enzymes

No significant inhibition

Indicates low potential for
drug-drug interactions via this

mechanism.[5]

Table 2: Summary of Common Adverse Events from Phase | Clinical Trial of IPN60090 (IACS-

6274)
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Adverse Event Grade Frequency (n) Notes

Visual disturbances.

Photopsia 1-2 7
[51[6]
Photophobia 1-2 7 Light sensitivity.[5][6]
o Potential impact on
Increased Creatinine 1-2 4 ]
renal function.[5][6]
Potential impact on
Increased AST 1-2 4 _ _
liver function.[5][6]
Reversible, observed
Nausea 3 3 )
at higher doses.[5][6]
- Reversible, observed
Vomiting 3 2 .
at higher doses.[5][6]
) Reversible, observed
Fatigue 3 2

at higher doses.[5][6]

Experimental Protocols

Protocol 1: Assessing GLS1 Enzymatic Activity and Inhibition

This protocol is based on a dual-coupled enzyme assay to measure the activity of purified
recombinant human GLS1.

Materials:

Purified recombinant human GLS1 (GAC isoform)

L-glutamine

Glutamate dehydrogenase (GDH)

NAD+

Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 100 mM KCI, 1 mM MgCI2, 0.1% Triton X-100)
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e IPN60090 or other test compounds

e 96-well microplate

o Microplate reader capable of measuring absorbance at 340 nm
Procedure:

» Prepare a reaction mixture containing assay buffer, GDH, and NAD+.
e Add the GLS1 enzyme to the reaction mixture.

o To determine inhibitor activity, pre-incubate the enzyme with varying concentrations of
IPN60090 for a specified time (e.g., 15 minutes) at room temperature.

« Initiate the enzymatic reaction by adding L-glutamine.

o Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to
the production of NADH by GDH as it converts glutamate (the product of GLS1) to a-
ketoglutarate.

o Calculate the initial reaction velocity from the linear portion of the absorbance curve.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

This protocol outlines a general approach for preclinical assessment of off-target effects of a
small molecule inhibitor.

Steps:

e Primary Target Engagement: Confirm that the compound inhibits the intended target in a
cellular context. This can be done by measuring the direct enzymatic product or a
downstream biomarker.

e Broad Panel Screening:
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o Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >90
kinases) at a fixed concentration (e.g., 1 uM). Follow up with IC50 determination for any
kinases showing significant inhibition.

o Receptor and lon Channel Screening: Utilize a broad panel (e.g., >80 targets) to identify
any interactions with common receptors and ion channels.

o Cellular Phenotypic Screening: Use high-content imaging or other phenotypic assays across
a diverse panel of cell lines to identify unexpected cellular responses.

 In Vivo Toxicology: In animal models, perform comprehensive toxicology studies including
clinical observations, blood chemistry, hematology, and histopathology of major organs to
identify any potential in vivo toxicities.

o Target Deconvolution (if unexpected activity is observed): If a significant off-target phenotype
is confirmed, employ techniques such as chemical proteomics (e.g., affinity chromatography-
mass spectrometry) or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the
responsible off-target protein(s).

Mandatory Visualization
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Caption: Glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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